1-(4-methyl-1H-imidazol-5-yl)ethanone chemical properties
1-(4-methyl-1H-imidazol-5-yl)ethanone chemical properties
1-(4-Methyl-1H-imidazol-5-yl)ethanone: A Technical Guide to Chemical Properties, Synthesis, and Applications
Executive Summary
1-(4-Methyl-1H-imidazol-5-yl)ethanone, commonly referred to as 5-acetyl-4-methylimidazole, is a highly versatile heterocyclic building block characterized by its unique dual-functionalized imidazole core. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic pathways, and analytical characterization. Designed for drug development professionals and synthetic chemists, this guide emphasizes the mechanistic causality behind critical experimental parameters to ensure high-fidelity reproducibility.
Physicochemical Profiling
Understanding the baseline properties of 1-(4-methyl-1H-imidazol-5-yl)ethanone is critical for downstream processing, particularly during liquid-liquid extraction and chromatographic purification. The compound exhibits amphoteric behavior due to the basic pyridine-like nitrogen and the weakly acidic pyrrole-like nitrogen inherent to the imidazole ring.
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-(4-methyl-1H-imidazol-5-yl)ethan-1-one |
| Common Names | 5-acetyl-4-methylimidazole, 4-methyl-5-acetylimidazole |
| Molecular Formula | C6H8N2O |
| Molecular Weight | 124.14 g/mol |
| Physical State | White solid |
| Melting Point | 140°C – 142°C [1] |
Synthetic Methodologies and Mechanistic Causality
As a Senior Application Scientist, I cannot overstate the importance of understanding why specific reaction conditions are selected. Below are two field-proven synthetic routes, deconstructed to highlight the causality of the experimental design.
Pathway A: Photochemical N-to-C Acyl Migration
The most direct route to 5-acetyl-4-methylimidazole involves a photo-Fries-type rearrangement of 1-acetyl-4-methylimidazole [1].
Caption: Photochemical N-to-C acyl migration mechanism yielding the target imidazole.
Causality in Experimental Design:
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Vessel Selection (Quartz vs. Borosilicate): The use of a quartz flask is an absolute requirement. Standard borosilicate glassware absorbs ultraviolet radiation below ~300 nm. Because the π → π* transition of the N-acyl group requires 254 nm photons to initiate homolytic cleavage, borosilicate would act as an opaque shield, completely inhibiting the reaction.
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Chromatographic Solvent (5% Methanol in Chloroform): Imidazoles form strong hydrogen bonds with the silanol groups on silica gel stationary phases. Pure chloroform would result in severe peak tailing and product loss. The addition of 5% methanol provides a protic competitor that disrupts these interactions, ensuring sharp elution bands and high recovery [1].
Step-by-Step Protocol:
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Preparation: Dissolve 5.0 g (40.3 mmol) of 1-acetyl-4-methylimidazole in 700 mL of anhydrous tetrahydrofuran (THF).
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Apparatus Setup: Transfer the solution into a specialized quartz photolysis flask. Degas the solution with dry nitrogen for 15 minutes to prevent photo-oxidation.
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Irradiation: Expose the flask to a short-wave ultraviolet light source (254 nm) under continuous stirring for 24 hours.
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Concentration: Transfer the irradiated solution to a rotary evaporator and concentrate in vacuo to yield a crude oil.
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Purification: Load the oil onto a silica gel column. Elute using a solvent system of 5% methanol in chloroform.
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Isolation: Collect the product fractions, evaporate the solvent, and dry the resulting white solid to yield approximately 1.91 g (38% yield) of 1-(4-methyl-1H-imidazol-5-yl)ethanone (mp 140°-142°C) [1].
Pathway B: De Novo Cyclodehydration
For bulk synthesis where photochemical setups are impractical, a de novo ring construction from acyclic precursors is preferred[2].
Caption: De novo synthesis of 5-acetyl-4-methylimidazole via cyclodehydration.
Causality in Experimental Design:
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Role of Formic Acid: Formic acid is not merely a solvent; it acts as a dual-purpose reagent. It provides the acidic medium necessary to catalyze the initial imine condensation and serves as a dehydrating environment to drive the final aromatization of the imidazole ring [2].
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Neutralization Strategy: Primary sodium phosphate is utilized during workup because it provides a buffered neutralization that prevents the highly water-soluble imidazole product from remaining protonated and lost in the aqueous phase [3].
Step-by-Step Protocol:
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Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, combine formamido-acetylacetone with an excess of formamide.
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Catalysis: Add a catalytic to stoichiometric amount of formic acid to the mixture.
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Thermal Activation: Heat the reaction mixture to 140–150°C under a nitrogen atmosphere for 4–6 hours until TLC indicates complete consumption of the starting material [2].
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Workup: Cool the mixture to room temperature and neutralize carefully with primary sodium phosphate [3].
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Extraction & Purification: Extract the aqueous layer with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate. Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain the pure solid.
Analytical Characterization
Validation of the synthesized 1-(4-methyl-1H-imidazol-5-yl)ethanone is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The self-validating nature of the NMR spectrum lies in the distinct electronic environments of the protons.
Table 2: 1H-NMR Spectral Data (CDCl3 / DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 | Singlet (s) | 1H | Imidazole C-2 proton (N-CH=N) |
| 2.52 | Singlet (s) | 3H | Acetyl methyl group (-C(=O)CH3) |
| 2.48 | Singlet (s) | 3H | Imidazole C-4 methyl group (-CH3) |
Diagnostic Insight: The sharp singlet at 7.45 ppm is the definitive marker for the isolated C-2 proton of the imidazole ring. The absence of a signal around 6.8–7.0 ppm (which would correspond to a C-5 proton) confirms that the acetyl group has successfully migrated to, or been installed at, the C-5 position [1].
Applications in Drug Development and Food Chemistry
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Pharmaceutical Intermediates: The 4-methyl-5-acetyl substitution pattern provides a rigid, highly functionalized scaffold ideal for developing kinase inhibitors and antifungal agents. The acetyl group serves as a prime handle for further derivatization, such as reductive amination or aldol condensations to build extended pharmacophores.
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Food Chemistry & Maillard Reactions: Imidazole derivatives, including acetyl-methylimidazoles, are critical markers in food chemistry. They are structurally related to compounds generated endogenously during Maillard reactions (e.g., in licorice manufacturing involving ammonium chloride and sugars). Monitoring these derivatives is essential for quality control and toxicological assessments in food science.
References
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PrepChem.com. "Synthesis of 5-acetyl-4-methylimidazole."1
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Scribd. "Heterocyclic Chemistry Vol 2 | Alkene." 2
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Justia Patents. "U.S. Patent for Preparation of acylated imidazoles." 3
